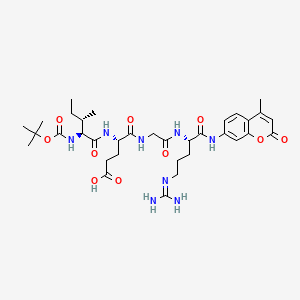

Boc-Ile-Glu-Gly-Arg-AMC

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H50N8O10 |

|---|---|

Peso molecular |

730.8 g/mol |

Nombre IUPAC |

(4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)41-23(12-13-26(44)45)29(47)38-17-25(43)40-22(9-8-14-37-32(35)36)30(48)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,39,48)(H,40,43)(H,41,49)(H,42,50)(H,44,45)(H4,35,36,37)/t18-,22-,23-,28-/m0/s1 |

Clave InChI |

YWSYLEUAJLDOJG-SBZQNBARSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Boc-Ile-Glu-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Boc-Ile-Glu-Gly-Arg-AMC, with a focus on its mechanism of action, its role in the blood coagulation cascade, and its application in enzymatic assays.

Introduction

This compound, also known as Boc-IEGR-AMC, is a synthetic tetrapeptide covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). It is specifically designed as a substrate for the serine protease, activated Factor X (Factor Xa), a critical enzyme in the blood coagulation cascade[1][2][3][4]. Its high specificity and fluorogenic properties make it a valuable tool for the in vitro quantification of Factor Xa activity and for the screening of its inhibitors[1][3][5].

Mechanism of Action: Fluorogenic Cleavage

The fundamental mechanism of action of this compound lies in its enzymatic cleavage by Factor Xa. The peptide sequence, Ile-Glu-Gly-Arg, mimics the natural cleavage site for Factor Xa in its primary substrate, prothrombin.

The substrate in its intact form is non-fluorescent, as the AMC fluorophore is quenched by the attached peptide. Upon introduction of Factor Xa, the enzyme recognizes and binds to the peptide sequence. The serine protease activity of Factor Xa catalyzes the hydrolysis of the amide bond between the C-terminal arginine (Arg) residue and the AMC molecule. This cleavage event liberates the free AMC, which is highly fluorescent.

The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of Factor Xa under conditions where the substrate is not limiting. This relationship allows for the precise and sensitive measurement of enzyme kinetics.

Role in the Blood Coagulation Cascade

This compound serves as an investigative tool for a key component of the blood coagulation cascade. This complex signaling pathway is essential for hemostasis. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway that leads to the formation of a fibrin clot. By providing a means to measure Factor Xa activity, this substrate is instrumental in studying the efficacy of anticoagulant drugs that target this enzyme.

References

An In-Depth Technical Guide to the Enzyme Kinetics of Boc-Ile-Glu-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzyme kinetics and associated constants for the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development who are utilizing this substrate for the characterization of serine proteases, particularly Factor Xa and acrosin. This document details the substrate's specificity, summarizes key kinetic parameters (Km and Vmax), and provides detailed experimental protocols for its use in enzyme assays. Visualizations of the enzymatic reaction and a general experimental workflow are included to facilitate a deeper understanding of its application.

Introduction

This compound is a synthetic tetrapeptide substrate widely employed for the sensitive and continuous assay of specific serine proteases. The substrate consists of the peptide sequence Isoleucine-Glutamic acid-Glycine-Arginine, which is N-terminally protected by a tert-butyloxycarbonyl (Boc) group and C-terminally linked to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between arginine and AMC results in the release of the highly fluorescent AMC molecule, providing a direct and quantifiable measure of enzyme activity.

This substrate is particularly recognized for its high specificity towards coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3][4][5] It is also reported to be hydrolyzed by acrosin, a serine protease found in the acrosome of sperm.[1][2][3] The specificity of this compound makes it an invaluable tool for screening FXa inhibitors and for studying the kinetics of this important enzyme.

Enzyme Specificity and Kinetic Constants

The utility of this compound as a research tool is defined by its kinetic parameters with target enzymes. These constants, the Michaelis constant (Km) and the maximum velocity (Vmax), provide critical insights into the substrate's affinity for the enzyme and the efficiency of the enzymatic reaction.

Factor Xa (FXa)

This compound is a well-established and specific substrate for Factor Xa. The kinetic parameters for the hydrolysis of this substrate by bovine Factor Xa have been determined, providing a benchmark for its use in FXa activity assays.

| Enzyme | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| Bovine Factor Xa | 7.7 | 1.8 x 10³ | 2.3 x 10⁸ |

Table 1: Kinetic constants of Bovine Factor Xa with this compound.

Acrosin

Experimental Protocols

The following section provides a detailed methodology for performing an enzyme kinetic assay using this compound. This protocol is primarily designed for Factor Xa but can be adapted for use with other enzymes, such as acrosin, with appropriate optimization of buffer conditions and enzyme/substrate concentrations.

Materials and Reagents

-

Enzyme: Purified Factor Xa or other target serine protease.

-

Substrate: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂. The optimal buffer composition may vary depending on the enzyme.

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO).

-

Microplate Reader: Capable of fluorescence detection with excitation at ~360-380 nm and emission at ~440-460 nm.

-

96-well black microplates: For minimizing background fluorescence.

-

Standard: 7-amino-4-methylcoumarin (AMC) for generating a standard curve.

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect from light and store at -20°C.

-

Prepare a stock solution of the enzyme in a suitable buffer and store on ice. The final concentration will need to be optimized based on the enzyme's activity.

-

Prepare a series of dilutions of the substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).

-

Prepare a standard curve of AMC in the assay buffer to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

-

Enzyme Reaction:

-

To each well of a 96-well black microplate, add the desired volume of assay buffer.

-

Add the substrate dilutions to the respective wells.

-

Initiate the reaction by adding the enzyme solution to each well. The final reaction volume is typically 100-200 µL.

-

Include control wells:

-

No enzyme control: Substrate and assay buffer only.

-

No substrate control: Enzyme and assay buffer only.

-

-

-

Data Acquisition:

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time in kinetic mode. Set the excitation wavelength to approximately 380 nm and the emission wavelength to approximately 460 nm.

-

Record data points at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain the initial linear rate of the reaction.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot. Convert RFU/min to moles/min using the AMC standard curve.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression analysis software.

-

Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of this compound by a serine protease.

General Experimental Workflow for Enzyme Kinetics

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. glpbio.com [glpbio.com]

- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. This compound › PeptaNova [peptanova.de]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Human sperm acrosome function assays are predictive of fertilization rate in vitro: a retrospective cohort study and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crimsonpublishers.com [crimsonpublishers.com]

Chemical and physical properties of Boc-Ile-Glu-Gly-Arg-AMC

An In-depth Technical Guide to Boc-Ile-Glu-Gly-Arg-AMC

This technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental applications of the fluorogenic peptide substrate, this compound. The information is intended for researchers, scientists, and drug development professionals working in enzymology, hematology, and drug discovery.

Core Chemical and Physical Properties

This compound, also known as Boc-IEGR-AMC, is a synthetic peptide substrate widely used for the sensitive detection of specific proteases.[1][2] Its core structure consists of a four amino acid sequence (Ile-Glu-Gly-Arg) protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and conjugated at the C-terminus to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).

General Properties

The fundamental chemical identifiers and characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 65147-06-0 | [1][3][4] |

| Molecular Formula | C₃₄H₅₀N₈O₁₀ | [1][2][3] |

| Molecular Weight | 730.82 g/mol | [1][3] |

| Synonyms | Boc-IEGR-AMC, IEGR-AMC | [1][2] |

| Purity | Typically >98% (HPLC detectable contamination is <2%) | [5] |

Solubility and Storage

Proper handling and storage are critical for maintaining the substrate's integrity and performance.

| Parameter | Recommendation | Reference |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [1] |

| Storage (Powder) | Store at -20°C for up to 3 years; 4°C for 2 years | [1][4] |

| Storage (Stock Solution) | Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][2] |

| Shipping Condition | Shipped with blue ice | [1] |

To aid dissolution, especially in aqueous buffers for working solutions, methods such as heating to 37°C or sonication can be employed.[1]

Spectral Properties

The utility of this compound as a substrate lies in its fluorogenic nature. The intact peptide is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC, the free 7-amino-4-methylcoumarin is released, which is highly fluorescent. The activity of the enzyme is directly proportional to the rate of fluorescence increase.

| Spectral Property | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | 340 - 360 nm | [6] |

| Emission Maximum (λem) | 440 - 460 nm | [6] |

Biological Activity and Applications

This compound is a specific and highly sensitive substrate for activated coagulation Factor X (FXa) .[1][2][3] Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its primary function is to convert prothrombin to thrombin, the final effector enzyme in clot formation.

Due to its specificity for FXa, this substrate is a critical tool for:

-

Enzyme Kinetics: Determining the kinetic parameters (Km, Vmax) of Factor Xa.

-

Inhibitor Screening: High-throughput screening and characterization of potential anticoagulant drugs that target Factor Xa.[4]

-

Indirect Determination of Factor IX: Used in assays to measure the activity of Factor IX, which is responsible for activating Factor X.[1][3]

The substrate is also reported to be hydrolyzed by acrosin from the ascidian Halocynthia roretzi.[1][3]

Signaling Pathway: The Coagulation Cascade

Factor Xa occupies a central position in the coagulation cascade. The diagram below illustrates the convergence of the extrinsic (tissue factor-initiated) and intrinsic (contact activation) pathways on the activation of Factor X to Factor Xa, which then proceeds through the common pathway to generate a fibrin clot.

References

The Use of Boc-Ile-Glu-Gly-Arg-AMC in Factor Xa Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Factor X (Factor Xa) is a critical serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final enzyme in the clotting cascade that leads to the formation of a fibrin clot. Beyond its role in hemostasis, Factor Xa is also implicated in various cellular signaling pathways, making it a key therapeutic target for a range of thrombotic disorders. The fluorogenic peptide substrate, Boc-Ile-Glu-Gly-Arg-AMC (tert-Butyloxycarbonyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-7-amido-4-methylcoumarin), is a highly specific and sensitive tool for the in vitro and in-cellulo study of Factor Xa activity. This technical guide provides an in-depth overview of the use of this compound in Factor Xa research, including its mechanism of action, kinetic parameters, and detailed experimental protocols.

Mechanism of Action

This compound is a synthetic tetrapeptide that mimics the natural cleavage site of Factor Xa in prothrombin. The peptide sequence, Ile-Glu-Gly-Arg, is specifically recognized by the active site of Factor Xa. The C-terminus of the peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by Factor Xa at the C-terminal side of the arginine residue, the AMC moiety is released. Free AMC is highly fluorescent, with an excitation maximum at approximately 360-380 nm and an emission maximum at around 440-460 nm. The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of Factor Xa.

Quantitative Data

The following table summarizes the key quantitative parameters for the interaction of this compound with Factor Xa.

| Parameter | Value | Notes |

| Michaelis Constant (Km) | 300 µM[1] | Determined in Tris-buffered saline (TBS) containing 2.5 mM Ca2+.[1] This value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). |

| Excitation Wavelength (λex) | ~360-380 nm | Optimal wavelength may vary slightly depending on buffer conditions and instrumentation. |

| Emission Wavelength (λem) | ~440-460 nm | Optimal wavelength may vary slightly depending on buffer conditions and instrumentation. |

Note: The catalytic rate constant (kcat) and maximum velocity (Vmax) are highly dependent on specific experimental conditions (e.g., enzyme concentration, buffer composition, temperature) and should be determined empirically in your assay system.

Experimental Protocols

A. General Reagent Preparation

-

Assay Buffer: A common buffer for Factor Xa assays is Tris-buffered saline (TBS), pH 7.4-8.0, supplemented with CaCl2 (typically 2.5-5 mM) and 0.1% bovine serum albumin (BSA) to prevent non-specific binding of the enzyme.

-

Factor Xa Stock Solution: Reconstitute lyophilized human or bovine Factor Xa in a suitable buffer (e.g., TBS with 50% glycerol for storage at -20°C or -80°C) to a known concentration. The concentration should be determined by active site titration or by the manufacturer's specifications.

-

This compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Inhibitor Stock Solutions (for screening): Dissolve test compounds in DMSO to a known concentration.

B. Protocol for Determining Kinetic Parameters (Km and Vmax)

This protocol is designed to determine the Michaelis-Menten kinetics of Factor Xa with this compound.

-

Prepare a series of substrate dilutions: From the this compound stock solution, prepare a range of concentrations in assay buffer. A typical range would be from 0.1 x Km to 10 x Km (e.g., 30 µM to 3000 µM).

-

Set up the assay plate: In a 96-well, black, flat-bottom plate, add a fixed amount of Factor Xa (e.g., 1-10 nM final concentration) to each well.

-

Initiate the reaction: Add the different concentrations of the substrate to the wells containing the enzyme. The final volume in each well should be consistent (e.g., 100-200 µL).

-

Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths. Measure the fluorescence intensity kinetically over a set period (e.g., 15-60 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Data Analysis:

-

For each substrate concentration, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

Plot V0 against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

-

C. Protocol for Factor Xa Inhibitor Screening

This protocol provides a framework for screening potential inhibitors of Factor Xa.

-

Prepare reagents:

-

Dilute Factor Xa in assay buffer to the desired working concentration.

-

Dilute the this compound substrate in assay buffer to a concentration at or near its Km (e.g., 300 µM).

-

Prepare serial dilutions of the test inhibitors.

-

-

Assay setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

Test inhibitor at various concentrations (or DMSO for control wells).

-

Factor Xa enzyme.

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the this compound substrate to all wells.

-

Measure fluorescence: Read the fluorescence intensity kinetically as described in the kinetic assay protocol.

-

Data Analysis:

-

Determine the reaction velocity for each inhibitor concentration.

-

Calculate the percent inhibition relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Visualizations

Signaling Pathway and Enzymatic Reaction

Caption: Factor Xa's role in coagulation and the principle of the fluorogenic assay.

Experimental Workflow for Inhibitor Screening

Caption: A typical workflow for screening Factor Xa inhibitors.

Conclusion

This compound is a valuable and widely used tool for researchers studying the enzymatic activity of Factor Xa. Its high specificity and the sensitive fluorescent readout make it suitable for a variety of applications, including enzyme kinetics, inhibitor screening, and drug discovery. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this substrate to advance our understanding of Factor Xa's role in health and disease and to facilitate the development of novel antithrombotic therapies.

References

An In-Depth Technical Guide to the Role of Boc-Ile-Glu-Gly-Arg-AMC in Coagulation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC and its pivotal role in the study of the coagulation cascade. We delve into its chemical properties, mechanism of action, and its primary application in the sensitive detection of Factor Xa activity. Furthermore, this guide details the indirect assay methodologies for quantifying the activity of Factor VIII and Factor IX, both of which are critical components of the intrinsic coagulation pathway. Detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows are provided to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this tool in their coagulation studies.

Introduction to this compound

This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous assay of Factor Xa, a key serine protease in the blood coagulation cascade.[1][2][3] The peptide sequence, Isoleucine-Glutamic acid-Glycine-Arginine, mimics the natural cleavage site of Factor Xa in prothrombin. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC).

In its intact form, the fluorescence of the AMC group is quenched. However, upon enzymatic cleavage of the amide bond between Arginine and AMC by Factor Xa, the free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction, and thus, the activity of Factor Xa.

Chemical and Physical Properties

| Property | Value |

| Full Name | tert-Butyloxycarbonyl-L-isoleucyl-L-glutamyl-glycyl-L-arginyl-7-amino-4-methylcoumarin |

| Molecular Formula | C₃₄H₅₀N₈O₁₀ |

| Molecular Weight | 730.82 g/mol |

| Excitation Wavelength | ~341-345 nm |

| Emission Wavelength | ~440-445 nm |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Role in the Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss upon vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. Its primary role is to convert prothrombin (Factor II) to thrombin (Factor IIa), which in turn cleaves fibrinogen to form fibrin, the structural basis of the blood clot.

Due to its central role, Factor Xa is a major target for anticoagulant drug development. The ability to accurately measure Factor Xa activity is therefore crucial for both basic research and clinical applications.

Figure 1: The Coagulation Cascade and the Central Role of Factor Xa.

Quantitative Data

The enzymatic activity of Factor Xa on this compound can be characterized by the Michaelis-Menten kinetic parameters.

| Parameter | Value | Enzyme | Reference |

| Kcat | 162.0 s⁻¹ | Factor Xa | [4] |

Optical Properties of the Fluorophore

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| 7-Amino-4-methylcoumarin (AMC) | 341 - 345 | 440 - 445 |

Experimental Protocols

Direct Assay of Factor Xa Activity

This protocol describes a method for the direct measurement of Factor Xa activity using this compound.

Materials:

-

Purified Factor Xa

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, pH 7.5

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM.

-

Prepare working solutions: Dilute the Factor Xa and the substrate stock solution in the assay buffer to the desired concentrations. A typical substrate concentration range for kinetic studies is 10-200 µM.

-

Set up the reaction: In a 96-well black microplate, add the assay buffer and the Factor Xa solution.

-

Initiate the reaction: Add the this compound working solution to each well to start the reaction. The final volume should be consistent across all wells (e.g., 200 µL).

-

Measure fluorescence: Immediately place the microplate in a fluorometer pre-set to the appropriate excitation (~345 nm) and emission (~445 nm) wavelengths. Record the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at 37°C.

-

Data Analysis: The rate of increase in fluorescence is proportional to the Factor Xa activity. A standard curve can be generated using known concentrations of free AMC to convert the fluorescence units to the amount of product formed.

Figure 2: Workflow for the Direct Assay of Factor Xa Activity.

Indirect Assay of Factor VIII Activity

Factor VIII acts as a cofactor for Factor IXa in the activation of Factor X. Therefore, Factor VIII activity can be determined by measuring the amount of Factor Xa generated in a system where Factor VIII is the limiting component.

Materials:

-

Patient plasma or purified Factor VIII

-

Factor VIII deficient plasma (for standard curve)

-

Activated Factor IX (FIXa)

-

Factor X (FX)

-

Phospholipids

-

This compound

-

Assay Buffer: e.g., Tris-HCl buffer with CaCl₂

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare reagents: Reconstitute and dilute all factors and phospholipids in the assay buffer.

-

Activation of Factor X: In a microplate, combine the patient plasma (or Factor VIII standard), FIXa, FX, and phospholipids. The concentration of Factor VIII will be the rate-limiting step in the generation of Factor Xa.

-

Incubation: Incubate the mixture for a defined period at 37°C to allow for the generation of Factor Xa.

-

Measurement of Factor Xa activity: Add the this compound substrate to the wells.

-

Measure fluorescence: Immediately monitor the increase in fluorescence as described in the direct Factor Xa assay protocol.

-

Data Analysis: The rate of fluorescence increase is proportional to the amount of Factor Xa generated, which in turn is proportional to the Factor VIII activity in the sample. A standard curve prepared with known concentrations of Factor VIII is used to determine the activity in the unknown samples.

Figure 3: Workflow for the Indirect Assay of Factor VIII Activity.

Indirect Assay of Factor IX Activity

The principle for the indirect assay of Factor IX is similar to that of Factor VIII. Factor IXa, in the presence of its cofactor Factor VIIIa, activates Factor X. By making Factor IX the limiting component, the rate of Factor Xa generation becomes proportional to the Factor IX activity.

Materials:

-

Patient plasma or purified Factor IX

-

Factor IX deficient plasma (for standard curve)

-

Activated Factor XI (FXIa) or another activator of Factor IX

-

Factor VIII

-

Factor X

-

Phospholipids

-

This compound

-

Assay Buffer: e.g., Tris-HCl buffer with CaCl₂

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare reagents: Reconstitute and dilute all factors and phospholipids in the assay buffer.

-

Activation of Factor IX: In a microplate, combine the patient plasma (or Factor IX standard) with an activator of Factor IX (e.g., FXIa).

-

Activation of Factor X: Add Factor VIII, Factor X, and phospholipids to the wells. The concentration of Factor IX will be the rate-limiting step in the generation of Factor Xa.

-

Incubation: Incubate the mixture for a defined period at 37°C.

-

Measurement of Factor Xa activity: Add the this compound substrate.

-

Measure fluorescence: Monitor the increase in fluorescence as described previously.

-

Data Analysis: The rate of fluorescence increase is proportional to the Factor IX activity in the sample. A standard curve prepared with known concentrations of Factor IX is used for quantification.

Figure 4: Workflow for the Indirect Assay of Factor IX Activity.

Conclusion

This compound is a versatile and highly specific fluorogenic substrate that serves as an indispensable tool in coagulation research and drug development. Its ability to provide sensitive and real-time measurement of Factor Xa activity allows for the direct assessment of this key enzyme and the indirect quantification of other crucial coagulation factors like Factor VIII and Factor IX. The detailed protocols and methodologies presented in this guide are intended to facilitate the effective application of this substrate in a variety of research settings, ultimately contributing to a deeper understanding of hemostasis and the development of novel antithrombotic therapies.

References

A Technical Guide to the Discovery and Application of Boc-Ile-Glu-Gly-Arg-AMC: A Fluorogenic Substrate for Factor Xa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic peptide substrate Boc-Ile-Glu-Gly-Arg-AMC, a valuable tool in the study of coagulation and related enzymatic pathways. This document details its discovery, mechanism of action, and applications, with a focus on its use in the determination of Factor Xa activity. Experimental protocols and relevant data are presented to facilitate its use in research and drug development settings.

Introduction

This compound is a synthetic tetrapeptide substrate designed for the sensitive and specific measurement of Factor Xa (FXa) activity[1][2]. The peptide sequence, Isoleucine-Glutamic acid-Glycine-Arginine, mimics the cleavage site of prothrombin, the natural substrate of Factor Xa. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore.

The utility of this substrate lies in its fluorogenic nature. In its intact form, the AMC group is non-fluorescent. Upon enzymatic cleavage of the amide bond between Arginine and AMC by Factor Xa, the highly fluorescent AMC is released. The rate of AMC liberation, measured spectrofluorometrically, is directly proportional to the Factor Xa activity.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 65147-06-0 |

| Molecular Formula | C₃₄H₅₀N₈O₁₀ |

| Molecular Weight | 730.81 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, protected from light |

Table 1: Physicochemical properties of this compound.

Mechanism of Action and Signaling Pathway

This compound serves as a substrate for the serine protease Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is the activated form of Factor X and occupies a central position where the intrinsic and extrinsic pathways of coagulation converge. Its primary physiological role is the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn catalyzes the formation of fibrin from fibrinogen, leading to the formation of a blood clot.

The enzymatic action of Factor Xa on the substrate is depicted in the following workflow:

The coagulation cascade, illustrating the central role of Factor Xa, is outlined below:

Experimental Protocols

Factor Xa Activity Assay

This protocol provides a general framework for determining Factor Xa activity using this compound. Optimization may be required depending on the specific experimental conditions and sample type.

Materials:

-

This compound substrate

-

Factor Xa enzyme (human or bovine)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0)

-

DMSO (for substrate stock solution)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 450-460 nm)

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 100 µM).

-

Enzyme Preparation: Prepare a stock solution of Factor Xa in Assay Buffer. Perform serial dilutions to generate a standard curve (e.g., 0-100 ng/well).

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 10 µL of Factor Xa standards or unknown samples to the appropriate wells.

-

For a negative control, add 10 µL of Assay Buffer instead of the enzyme.

-

Initiate the reaction by adding 40 µL of the diluted substrate solution to all wells.

-

-

Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the negative control from all other readings.

-

Plot the corrected rates of the Factor Xa standards against their concentrations to generate a standard curve.

-

Determine the Factor Xa activity in the unknown samples by interpolating their rates from the standard curve.

-

The general workflow for this assay is as follows:

Indirect Determination of Factor IX Activity

This compound can be used for the indirect measurement of Factor IX activity. This assay is based on the principle that the rate of Factor Xa generation is dependent on the concentration of Factor IXa.

Principle: In the presence of excess Factor VIIIa, phospholipids, and calcium ions, Factor IX is activated to Factor IXa by Factor XIa. The resulting Factor IXa then activates Factor X to Factor Xa. The amount of Factor Xa generated, which is proportional to the initial Factor IX concentration, is then measured using the fluorogenic substrate this compound as described in the protocol above.

Quantitative Data

While extensive peer-reviewed literature with specific kinetic constants for this compound is limited, the following table provides representative values that can be expected for similar fluorogenic substrates for Factor Xa. These values should be determined experimentally for precise applications.

| Parameter | Representative Value |

| Km (Michaelis Constant) | 10 - 100 µM |

| Vmax (Maximum Velocity) | Dependent on enzyme concentration |

| Excitation Wavelength (λex) | 350 - 380 nm |

| Emission Wavelength (λem) | 450 - 460 nm |

Table 2: Representative kinetic and spectral data for Factor Xa fluorogenic substrates.

Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Boc chemistry. The general steps are outlined below.

Conclusion

This compound is a highly specific and sensitive fluorogenic substrate for the measurement of Factor Xa activity. Its application extends to the indirect determination of Factor IX activity and the screening of Factor Xa inhibitors in drug discovery programs. The detailed protocols and information provided in this guide are intended to facilitate the effective use of this valuable research tool.

References

The Hydrolysis of Boc-Ile-Glu-Gly-Arg-AMC by Acrosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrosin Activation and the Acrosome Reaction Signaling Pathway

The release and activation of acrosin are tightly regulated events, culminating from the acrosome reaction. This exocytotic process is initiated by the binding of sperm to the zona pellucida, triggering a complex signaling cascade.

The binding of sperm to the ZP3 glycoprotein on the zona pellucida initiates a signal transduction cascade.[1][4] This involves the activation of G-proteins and phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from the acrosomal stores, leading to a rise in intracellular calcium concentration. This influx of calcium is a critical step for the fusion of the outer acrosomal membrane with the sperm plasma membrane, resulting in the release of acrosomal contents, including the inactive zymogen, proacrosin. Proacrosin is then autocatalytically converted to the active enzyme, β-acrosin.

References

- 1. researchgate.net [researchgate.net]

- 2. Acrosome reaction - Wikipedia [en.wikipedia.org]

- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. Bachem Boc-Ile-Glu-Gly-Arg-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. shop.bachem.com [shop.bachem.com]

An In-depth Technical Guide to the Indirect Determination of Factor IX using Boc-Ile-Glu-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the indirect determination of Factor IX (FIX) activity using the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. This two-stage chromogenic assay is a valuable tool in hemostasis research and the development of therapeutics for hemophilia B.

Introduction

Factor IX is a vitamin K-dependent serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[1] Deficiency or dysfunction of Factor IX leads to hemophilia B, a genetic bleeding disorder.[1] Accurate measurement of Factor IX activity is essential for the diagnosis, monitoring of replacement therapy, and the development of novel treatments for this condition.

The indirect determination of Factor IX activity is based on a two-stage enzymatic reaction. In the first stage, Factor IX is activated to Factor IXa by Factor XIa in the presence of calcium ions. Subsequently, Factor IXa, as part of the tenase complex with activated Factor VIII (FVIIIa), phospholipids, and calcium, catalyzes the conversion of Factor X (FX) to its active form, Factor Xa (FXa). In the second stage, the generated FXa cleaves a specific fluorogenic or chromogenic substrate. The rate of substrate cleavage is directly proportional to the amount of Factor Xa generated, which in turn is proportional to the initial Factor IX activity in the sample.

This guide focuses on the use of the fluorogenic substrate this compound, which is a specific substrate for Factor Xa.[2][3] Cleavage of the Arg-AMC bond by FXa releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine Factor IX activity.

Principle of the Assay

The indirect determination of Factor IX activity using this compound follows a coupled enzymatic reaction, as depicted in the signaling pathway below.

Caption: Signaling pathway for the indirect determination of Factor IX activity.

Experimental Protocols

This section provides a detailed, research-oriented protocol for the indirect determination of Factor IX activity. This protocol is a general guideline and may require optimization for specific experimental conditions.

Reagents and Buffers

| Reagent/Buffer | Composition | Storage |

| Assay Buffer | 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG-8000, pH 7.4.[4] Alternatively, 0.06 M Tris, 0.04 M NaCl, 2 mM CaCl₂, 0.06 M BSA, pH 7.4 can be used.[1] | 4°C |

| Factor XIa (Activator) | Reconstitute lyophilized human Factor XIa in Assay Buffer to a stock concentration of 100 nM. | -80°C in aliquots |

| Tenase Reagent | A mixture of purified human Factor VIIIa (e.g., 1 U/mL), human Factor X (e.g., 1 µM), and phospholipid vesicles (e.g., 20 µM) in Assay Buffer. Commercial kits often provide a lyophilized mixture of these components.[5] | -80°C in aliquots |

| This compound (Substrate) | Prepare a stock solution of 10 mM in DMSO. | -20°C, protected from light |

| Factor IX Standard | Lyophilized plasma-derived or recombinant Factor IX of known activity. Reconstitute according to the manufacturer's instructions. | -80°C in aliquots |

| Factor IX Deficient Plasma | Commercially available immunodepleted plasma. | -80°C |

| Stop Solution | 50% Acetic Acid in deionized water. | Room Temperature |

Sample Preparation

For accurate results, it is critical to use platelet-poor plasma.

-

Collect whole blood in a tube containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the blood at 1500 x g for 15 minutes at room temperature.

-

Carefully transfer the supernatant (plasma) to a new tube, avoiding the buffy coat.

-

Centrifuge the plasma again at 2500 x g for 10 minutes to pellet any remaining platelets.

-

Transfer the platelet-poor plasma to a fresh tube. Samples can be used immediately or stored at -80°C for future use.

Assay Procedure

The following procedure is designed for a 96-well microplate format and should be performed at 37°C.

Caption: Experimental workflow for the indirect Factor IX assay.

-

Prepare Standard Curve: Prepare a standard curve by serially diluting the Factor IX standard in Factor IX deficient plasma to achieve concentrations ranging from 0 to 200% of normal plasma levels. Also, dilute the test samples in Factor IX deficient plasma.

-

Activation of Factor IX: In a 96-well black microplate, add 10 µL of each standard and sample dilution. Add 20 µL of Factor XIa solution (e.g., final concentration of 1 nM) to each well.[6] Incubate for 10 minutes at 37°C.

-

Activation of Factor X: Add 20 µL of the Tenase Reagent to each well. Incubate for 15 minutes at 37°C.[7]

-

Substrate Cleavage: Initiate the reaction by adding 50 µL of pre-warmed this compound solution (e.g., final concentration of 100 µM) to each well.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.[7]

Data Presentation and Analysis

Quantitative Data

The following table summarizes representative kinetic and assay parameters. Note that specific values may vary depending on the experimental conditions and reagents used.

| Parameter | Value | Reference |

| Factor Xa Kinetics with this compound | ||

| Km | ~0.1 - 0.5 mM | Estimated from similar substrates |

| Vmax | Dependent on enzyme concentration | - |

| Assay Parameters | ||

| Factor IX Standard Range | 0 - 2.0 IU/mL | [5] |

| Sample Dilution | 1:10 to 1:100 in FIX deficient plasma | [6] |

| Final Factor XIa Concentration | ~1.0 nM | [6] |

| Incubation Time (FIX Activation) | 10 minutes | [6] |

| Incubation Time (FX Activation) | 15 minutes | [7] |

| Final Substrate Concentration | 100 - 200 µM | |

| Limit of Detection (LOD) | ~0.5% FIX activity | [5] |

| Limit of Quantitation (LOQ) | ~0.5% FIX activity | [5] |

Data Analysis

-

For each well, calculate the rate of AMC production (Vmax) from the linear portion of the kinetic fluorescence curve (fluorescence units per minute).

-

Subtract the Vmax of the blank (0% Factor IX) from all standard and sample Vmax values.

-

Plot the corrected Vmax values of the standards against their corresponding Factor IX concentrations to generate a standard curve.

-

Determine the Factor IX activity of the unknown samples by interpolating their Vmax values on the standard curve. Multiply the result by the sample dilution factor to obtain the final Factor IX activity in the original sample.

Conclusion

The indirect determination of Factor IX using the fluorogenic substrate this compound is a sensitive and specific method for quantifying Factor IX activity in plasma samples. This technical guide provides a detailed framework for researchers and scientists to implement this assay in their laboratories. Adherence to proper sample handling and careful optimization of the experimental protocol are crucial for obtaining accurate and reproducible results. This assay is a powerful tool for advancing our understanding of hemophilia B and for the development of innovative therapies.

References

- 1. Augmented Degradation of Factors VIII and IX in the Intermittent Movement State - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. ashpublications.org [ashpublications.org]

- 5. coachrom.com [coachrom.com]

- 6. karger.com [karger.com]

- 7. content.abcam.com [content.abcam.com]

Methodological & Application

Application Notes and Protocols for the Boc-Ile-Glu-Gly-Arg-AMC Assay for Factor Xa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. It is responsible for the conversion of prothrombin to thrombin, the final enzyme in the clotting process. Due to its central role, Factor Xa has become a major target for the development of anticoagulant drugs for the treatment and prevention of thromboembolic disorders. The Boc-Ile-Glu-Gly-Arg-AMC assay is a highly specific and sensitive fluorogenic method for measuring the activity of Factor Xa and for screening potential inhibitors. This assay utilizes the synthetic peptide substrate this compound, which is specifically cleaved by Factor Xa after the arginine residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected by a fluorometer. The rate of AMC release is directly proportional to the Factor Xa activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by Factor Xa. The substrate consists of a four-amino-acid peptide sequence (Ile-Glu-Gly-Arg) that is recognized by Factor Xa, linked to a fluorescent AMC group. In its intact form, the substrate is non-fluorescent. Upon cleavage by Factor Xa, the free AMC molecule is released, which exhibits strong fluorescence with an excitation maximum at ~350-380 nm and an emission maximum at ~440-460 nm. The increase in fluorescence over time is a direct measure of Factor Xa enzymatic activity.

Data Presentation

Due to the limited availability of published, substrate-specific kinetic and inhibition constants for this compound, the following tables are presented as templates for researchers to populate with their own experimentally determined data.

Table 1: Kinetic Parameters of Factor Xa with this compound

This table should be used to summarize the key kinetic constants that characterize the interaction between Factor Xa and the this compound substrate.

| Parameter | Description | Experimentally Determined Value |

| K_m_ | Michaelis constant; the substrate concentration at which the reaction rate is half of V_max_. | e.g., X µM |

| V_max_ | Maximum reaction rate when the enzyme is saturated with the substrate. | e.g., Y RFU/min |

| k_cat_ | Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time. | e.g., Z s⁻¹ |

| k_cat_/K_m_ | Catalytic efficiency of the enzyme. | e.g., A M⁻¹s⁻¹ |

Table 2: Inhibition of Factor Xa Activity by Known Inhibitors

This table is designed to present the potency of various known Factor Xa inhibitors as determined by the this compound assay.

| Inhibitor | Type of Inhibition | IC₅₀ (nM) | K_i_ (nM) |

| Apixaban | Direct, competitive | e.g., X | e.g., A |

| Rivaroxaban | Direct, competitive | e.g., Y | e.g., B |

| Edoxaban | Direct, competitive | e.g., Z | e.g., C |

Experimental Protocols

Materials and Reagents

-

Human Factor Xa (active enzyme)

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂)

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader with excitation at 350-380 nm and emission at 440-460 nm

-

Factor Xa inhibitors (e.g., Apixaban, Rivaroxaban, Edoxaban) for control experiments

Reagent Preparation

-

Factor Xa Stock Solution: Reconstitute lyophilized Factor Xa in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 150 mM NaCl) to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Factor Xa Working Solution: On the day of the experiment, dilute the Factor Xa stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 nM).

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.

-

Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the range of the K_m_ value, e.g., 10-100 µM).

-

Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Factor Xa inhibitors in DMSO.

-

Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solutions in Assay Buffer to the desired concentrations for IC₅₀ determination.

Protocol 1: Determination of Factor Xa Activity

-

Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

-

Add 25 µL of the Factor Xa working solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate working solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every minute for 30-60 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Screening of Factor Xa Inhibitors

-

Add 50 µL of the Factor Xa working solution to each well of a 96-well black microplate.

-

Add 25 µL of the inhibitor working solutions (or vehicle control) to the appropriate wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the substrate working solution to each well.

-

Immediately measure the fluorescence kinetics as described in Protocol 1.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

Caption: Enzymatic cleavage of the fluorogenic substrate by Factor Xa.

Caption: Workflow for a Factor Xa inhibitor screening assay.

Application Notes and Protocols for Boc-Ile-Glu-Gly-Arg-AMC in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ile-Glu-Gly-Arg-AMC (Boc-isoleucyl-glutamyl-glycyl-arginyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic peptide substrate for coagulation Factor Xa (FXa).[1][2][3] Upon cleavage by FXa at the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, enabling sensitive and continuous measurement of enzymatic activity. This substrate is widely utilized in biochemical assays for the screening of FXa inhibitors and for the determination of FXa activity in various research and drug development applications.

This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this substrate.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 730.81 g/mol | [4][5] |

| Formula | C₃₄H₅₀N₈O₁₀ | [4][5] |

| CAS Number | 65147-06-0 | [5] |

| Solubility in DMSO | ≥ 100 mg/mL (136.83 mM) | [4] |

| Powder Storage | -20°C for up to 3 years; 4°C for up to 2 years | [5] |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][4] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to achieve the desired working concentrations for enzymatic assays.

Materials:

-

This compound powder

-

Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Calibrated pipettes

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out a desired amount of the peptide. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.31 mg of the substrate (see calculation below).

-

Calculation:

-

Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L * 0.001 L * 730.81 g/mol = 7.3081 mg

-

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO. For 7.31 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

-

If the substrate does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[6] Gentle warming to 37°C can also aid in solubilization.[1]

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the substrate.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing a this compound stock solution in DMSO.

Application in Enzymatic Assays

The prepared 10 mM stock solution should be diluted in an appropriate assay buffer to the final working concentration. The optimal working concentration is dependent on the specific assay conditions, including the concentration of Factor Xa and the desired sensitivity. It is recommended to perform a substrate titration experiment to determine the Michaelis-Menten constant (Km) for the enzyme under your experimental conditions. A typical starting point for the working concentration is often near the Km value.

For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 1 µL of the 10 mM stock to 99 µL of assay buffer).

Conclusion

This application note provides a comprehensive guide for the preparation of a this compound stock solution in DMSO. Adherence to this protocol will ensure the accurate and reproducible preparation of this fluorogenic substrate for use in Factor Xa activity assays, contributing to reliable and high-quality experimental data in research and drug development settings.

References

Application Notes and Protocols for High-Throughput Screening Using Boc-Ile-Glu-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.

Introduction

This compound is a sensitive and specific fluorogenic substrate for Factor Xa (FXa).[1][2][3] Upon cleavage by FXa, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a quantifiable increase in fluorescence. This property makes it an ideal tool for HTS assays designed to discover novel anticoagulants that target FXa. The assay is based on the detection of this fluorescence, which is directly proportional to the enzymatic activity of Factor Xa.

Principle of the Assay

The core of the assay lies in the enzymatic reaction where Factor Xa hydrolyzes the peptide bond C-terminal to the arginine residue in this compound. This releases the AMC fluorophore, which can be excited at approximately 340-360 nm to emit light at around 440-460 nm. In the presence of a Factor Xa inhibitor, the rate of this cleavage reaction is reduced, leading to a decrease in the fluorescence signal.

Signaling Pathway: The Blood Coagulation Cascade

Factor Xa plays a pivotal role in the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge. Understanding this pathway is crucial for appreciating the therapeutic potential of targeting Factor Xa.

Experimental Protocols

Materials and Reagents

-

Enzyme: Human Factor Xa

-

Substrate: this compound

-

Assay Buffer: 50 mM Tris-HCl, pH 8.3, 150 mM NaCl, 0.1% Bovine Serum Albumin (BSA) or Polyethylene Glycol (PEG) 6000

-

Inhibitors: Known Factor Xa inhibitors (e.g., Rivaroxaban, Apixaban) for positive controls

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Microplates: Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements

-

Instrumentation: Fluorescence microplate reader

Reagent Preparation

-

Factor Xa Stock Solution: Prepare a stock solution of Human Factor Xa in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.

-

Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

AMC Standard Stock Solution: For generating a standard curve, dissolve 7-amino-4-methylcoumarin in DMSO to a concentration of 1 mM.

-

Test Compounds and Control Inhibitors: Dissolve test compounds and control inhibitors in DMSO to create stock solutions (e.g., 10 mM).

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for an HTS campaign to identify Factor Xa inhibitors.

Detailed Assay Protocol (96-well format)

-

Compound Plating: Add 1 µL of test compounds, positive control inhibitor (e.g., Rivaroxaban), or DMSO (for negative and positive controls) to the appropriate wells of a 96-well black microplate.

-

Enzyme Addition: Add 50 µL of Factor Xa solution (e.g., 2 nM final concentration) to all wells.

-

Pre-incubation: Mix gently and incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

-

Reaction Initiation: Add 50 µL of the this compound substrate solution (e.g., 20 µM final concentration) to all wells to start the enzymatic reaction. The final reaction volume is 101 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over 15-30 minutes, or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

AMC Standard Curve Protocol

To convert relative fluorescence units (RFU) to the concentration of product formed, a standard curve should be generated.

-

Prepare serial dilutions of the AMC stock solution in assay buffer to final concentrations ranging from 0 to 50 µM.

-

Add 100 µL of each AMC dilution to separate wells of the assay plate.

-

Measure the fluorescence as described above.

-

Plot the fluorescence intensity (RFU) against the AMC concentration to generate a standard curve.

Data Presentation and Analysis

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z'-Factor Calculation:

Z' = 1 - ( (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| )

Where:

-

Meanpos: Mean fluorescence of the positive control (no inhibitor).

-

SDpos: Standard deviation of the positive control.

-

Meanneg: Mean fluorescence of the negative control (maximal inhibition).

-

SDneg: Standard deviation of the negative control.

| Parameter | Value (RFU) |

| Mean Positive Control | 15000 |

| SD Positive Control | 750 |

| Mean Negative Control | 500 |

| SD Negative Control | 100 |

| Z'-Factor | 0.74 |

Table 1: Example Z'-Factor Calculation for a Factor Xa HTS Assay.

Determination of Inhibitor Potency (IC50)

For confirmed hits, a dose-response curve is generated by testing a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is then calculated by fitting the data to a four-parameter logistic equation.

| Compound | IC50 (nM) | Assay Substrate |

| Rivaroxaban | 0.7 | This compound |

| Apixaban | ~1.3 | Thrombus-associated FXa |

| Betrixaban | 1.2 | Not Specified |

| Edoxaban | 0.561 (Ki) | Not Specified |

Table 2: Potency of Known Factor Xa Inhibitors.

Conclusion

The fluorogenic substrate this compound provides a robust and sensitive tool for the high-throughput screening of Factor Xa inhibitors. The protocols and data analysis methods outlined in these application notes offer a comprehensive framework for researchers to successfully implement this assay in their drug discovery programs. Careful assay optimization and validation, including the determination of a satisfactory Z'-factor, are critical for the success of any HTS campaign.

References

Application Notes and Protocols for Inhibitor Screening using Boc-Ile-Glu-Gly-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Ile-Glu-Gly-Arg-AMC is a highly specific and sensitive fluorogenic substrate for Factor Xa (FXa), a critical serine protease in the blood coagulation cascade.[1][2][3][4] Upon cleavage by FXa, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, resulting in a measurable increase in fluorescence intensity. This principle forms the basis of a robust assay for screening potential inhibitors of FXa, a key target for anticoagulant therapies.[5][6][7] These application notes provide a detailed protocol for conducting FXa inhibitor screening assays using this substrate.

Principle of the Assay

The assay is based on the enzymatic activity of Factor Xa, which catalyzes the hydrolysis of the peptide substrate this compound. This cleavage releases the fluorescent reporter molecule, AMC. The rate of AMC release is directly proportional to the FXa activity. In the presence of an inhibitor, the enzymatic activity of FXa is diminished, leading to a decrease in the rate of fluorescence generation. The potency of a test compound as an FXa inhibitor can be determined by measuring the reduction in fluorescence signal.

Signaling Pathway: The Blood Coagulation Cascade

Factor Xa plays a pivotal role in the blood coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot.[1][8][9] It is the first enzyme in the common pathway, where the intrinsic and extrinsic pathways converge.[1] Activated Factor X (Factor Xa) forms a prothrombinase complex with Factor Va, which then converts prothrombin to thrombin.[9][10] Thrombin, in turn, cleaves fibrinogen to form fibrin, the primary component of the blood clot.[11] Due to its central position, inhibiting Factor Xa is an effective strategy for preventing thrombosis.[8][12]

Experimental Protocol: Factor Xa Inhibitor Screening

This protocol is designed for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents

-

This compound substrate

-

Human Factor Xa, active enzyme

-

Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5, containing NaCl and CaCl2)

-

Dilution Buffer (for enzyme)

-

DMSO (for dissolving compounds)

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Rivaroxaban, Apixaban)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation/Emission ~350/450 nm)

Reagent Preparation

-

Assay Buffer: Prepare a suitable assay buffer. A common formulation is 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.0.

-

Substrate Stock Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

-

Enzyme Stock Solution: Reconstitute lyophilized Factor Xa in the recommended dilution buffer to a stock concentration (e.g., 100 µg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Test Compound and Control Plates: Prepare a serial dilution of test compounds and the positive control inhibitor in DMSO in a separate 96-well plate.

Assay Procedure

The following workflow outlines the steps for the inhibitor screening assay.

-

Plate Setup:

-

Blank wells: Assay buffer only.

-

Negative Control (100% activity) wells: Assay buffer, DMSO (vehicle), and Factor Xa.

-

Positive Control wells: Assay buffer, positive control inhibitor, and Factor Xa.

-

Test Compound wells: Assay buffer, test compound, and Factor Xa.

-

-

Reaction Assembly:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

Add 1 µL of the serially diluted test compounds, positive control, or DMSO (for negative control) to the appropriate wells.

-

Prepare the Factor Xa working solution by diluting the stock in Assay Buffer. Add 25 µL of the diluted Factor Xa to all wells except the blank.

-

Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare the this compound substrate working solution by diluting the stock in Assay Buffer.

-

Add 25 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation = 350 nm, Emission = 450 nm) kinetically for 30-60 minutes, with readings taken every 1-2 minutes.[6][7][13]

-

Data Analysis

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Slope of Test Compound / Slope of Negative Control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table provides recommended concentration ranges for the assay components. These may need to be optimized for specific experimental conditions.

| Component | Recommended Stock Concentration | Recommended Final Concentration |

| This compound | 10 mM in DMSO | 10-50 µM |

| Human Factor Xa | 100 µg/mL | 1-10 ng/well |

| Test Compounds | 1-10 mM in DMSO | Varies (e.g., 0.01 - 100 µM) |

| Positive Control | 1 mM in DMSO | Varies (based on potency) |

Troubleshooting

-

High background fluorescence: Check the purity of the substrate and the buffer components. Ensure the use of a black microplate to minimize background.

-

Low signal-to-noise ratio: Optimize the enzyme and substrate concentrations. Increase the incubation time if the reaction rate is too low.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing. Check for precipitation of test compounds in the assay buffer. The final DMSO concentration should typically be kept below 1%.

By following this detailed protocol, researchers can effectively screen for and characterize inhibitors of Factor Xa, facilitating the discovery and development of new anticoagulant drugs.

References

- 1. assaygenie.com [assaygenie.com]

- 2. This compound › PeptaNova [peptanova.de]

- 3. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. glpbio.com [glpbio.com]

- 5. Factor Xa Inhibitor Screening Assay Kit (Fluorometric) (ab204712) | Abcam [abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factor X - Wikipedia [en.wikipedia.org]

- 11. Coagulation - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. resources.amsbio.com [resources.amsbio.com]

Application Note: High-Throughput Determination of Enzyme Activity Using Boc-Ile-Glu-Gly-Arg-AMC Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the enzymatic activity of proteases, specifically Factor Xa, using the fluorogenic substrate Boc-Ile-Glu-Gly-Arg-AMC. This continuous kinetic assay offers high sensitivity and is well-suited for high-throughput screening of enzyme inhibitors. The methodology described herein covers the principle of the assay, preparation of reagents, a step-by-step experimental protocol, and a comprehensive guide to data analysis. All quantitative data is summarized in clearly structured tables, and the experimental workflow and enzymatic reaction are visualized using diagrams.

Introduction

The quantification of protease activity is fundamental in biochemical research and drug discovery. Fluorogenic peptide substrates provide a sensitive and continuous method for measuring enzyme kinetics. The substrate this compound is a specific substrate for the serine protease Factor Xa, a key enzyme in the blood coagulation cascade.[1][2][3][4][5] Upon enzymatic cleavage of the amide bond between Arginine (Arg) and 7-amino-4-methylcoumarin (AMC), the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This assay can be adapted for high-throughput screening of potential Factor Xa inhibitors.

Principle of the Assay

The this compound substrate is intrinsically non-fluorescent. In the presence of an active protease such as Factor Xa, the peptide is cleaved, liberating the fluorophore AMC. The free AMC molecule exhibits strong fluorescence when excited with ultraviolet light, with an excitation maximum around 345-360 nm and an emission maximum in the range of 440-460 nm.[6] The rate of the reaction can be monitored in real-time by measuring the increase in fluorescence intensity. To accurately quantify the enzyme activity, a standard curve of free AMC is generated to correlate the fluorescence signal with the concentration of the product formed.

Materials and Reagents

-

Enzyme: Purified Factor Xa

-

Substrate: this compound

-

Fluorophore Standard: 7-Amino-4-methylcoumarin (AMC)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM CaCl₂

-

Solvent for Stock Solutions: Dimethyl sulfoxide (DMSO)

-

Microplate Reader: Capable of fluorescence measurement with excitation at ~350 nm and emission at ~450 nm.

-

96-well black microplates: For fluorescence assays to minimize light scatter.

-

Multichannel pipettes

-

Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Experimental Protocols

Preparation of Reagents

4.1.1. Substrate Stock Solution (e.g., 10 mM):

-

Dissolve a known amount of this compound in DMSO to prepare a 10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

4.1.2. Enzyme Working Solution:

-

Dilute the Factor Xa stock solution to the desired final concentration in cold assay buffer immediately before use.

-

Keep the enzyme solution on ice throughout the experiment.

4.1.3. AMC Standard Stock Solution (e.g., 1 mM):

-

Dissolve a known amount of 7-Amino-4-methylcoumarin (AMC) in DMSO to prepare a 1 mM stock solution.

-

Vortex until fully dissolved.

-

Store in aliquots at -20°C, protected from light.

AMC Standard Curve Generation

-

Prepare a series of dilutions of the AMC stock solution in the assay buffer to create standards with concentrations ranging from 0 µM to 50 µM.

-

Add a fixed volume (e.g., 100 µL) of each AMC standard dilution to the wells of a 96-well black microplate.

-

Include a blank control containing only the assay buffer.

-

Measure the fluorescence intensity at Ex/Em = 350/450 nm.

-

Plot the fluorescence intensity against the corresponding AMC concentration to generate a standard curve. The slope of this curve will be used to convert the rate of fluorescence change in the enzyme assay to the rate of product formation.

Enzyme Activity Assay

-

Add the components to the wells of a 96-well black microplate in the order listed in the table below. It is recommended to perform all assays in triplicate.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

Initiate the reaction by adding the substrate.

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

Data Presentation

AMC Standard Curve Data

| AMC Concentration (µM) | Fluorescence Intensity (RFU) - Replicate 1 | Fluorescence Intensity (RFU) - Replicate 2 | Fluorescence Intensity (RFU) - Replicate 3 | Average Fluorescence Intensity (RFU) |

| 0 | 50 | 52 | 51 | 51 |

| 5 | 550 | 555 | 548 | 551 |

| 10 | 1050 | 1060 | 1045 | 1052 |

| 20 | 2040 | 2055 | 2048 | 2048 |

| 30 | 3050 | 3065 | 3040 | 3052 |

| 40 | 4060 | 4070 | 4055 | 4062 |

| 50 | 5055 | 5075 | 5060 | 5063 |

Enzyme Assay Plate Setup

| Well Type | Reagent 1 (Volume) | Reagent 2 (Volume) | Reagent 3 (Volume) |